Cas no 109430-50-4 (Sulfonoglycolipid)

Sulfonoglycolipid structure
Nome del prodotto:Sulfonoglycolipid
Sulfonoglycolipid Proprietà chimiche e fisiche
Nomi e identificatori
-
- a-D-Glucopyranoside,2,3-bis[(1-oxohexadecyl)oxy]propyl 6-deoxy-6-sulfo-
- 2,3-Bis(palmitoyloxy)propyl 6-deoxy-6-sulfo-α-D-glucopyranoside
- sulfoquinovosyl dipalmitoyl glyceride
- 2,3-Bis((1-oxohexadecyl)oxy)propyl 6-deoxy-6-sulfo-alpha-D-glucopyranoside
- 2,3-bis(hexadecanoyloxy)propyl 6-deoxy-6-sulfo-alpha-D-glucopyranoside
- alpha-D-Glucopyranoside, 2,3-bis((1-oxohexadecyl)oxy)propyl 6-deoxy-6-sulfo-
- BRN 1279617
- Sulfonoglycolipid
- sulfonoquinovosyl dipalmitoyl glyceride
- BDBM50292392
- 2,3-Bis(hexadecanoyloxy)propyl 6-deoxy-6-sulfohexopyranoside
- 2,3-Bis(hexadecanoyloxy)propyl 6-sulfo-6-deoxy-alpha-D-glucopyranoside
- 1,2-Dipalmitoyl-3-O-alpha-6'''-sulfoquinovosylglycerol
- 109430-50-4
- [(2S,3S,4S,5R,6S)-6-[2,3-di(hexadecanoyloxy)propoxy]-3,4,5-trihydroxyoxan-2-yl]methanesulfonic acid
- DTXSID40911161
- CHEMBL504516
- SCHEMBL6925719
-
- Inchi: 1S/C41H78O12S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(42)50-31-34(32-51-41-40(46)39(45)38(44)35(53-41)33-54(47,48)49)52-37(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h34-35,38-41,44-46H,3-33H2,1-2H3,(H,47,48,49)/t34?,35-,38-,39+,40-,41+/m1/s1
- Chiave InChI: RVUUQPKXGDTQPG-PINKXYAGSA-N
- Sorrisi: S(C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](OCC(COC(CCCCCCCCCCCCCCC)=O)OC(CCCCCCCCCCCCCCC)=O)O1)O)O)O)(=O)(=O)O
- BRN: 1279617
Proprietà calcolate
- Massa esatta: 794.521399
- Massa monoisotopica: 794.521399
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 12
- Conta atomi pesanti: 54
- Conta legami ruotabili: 38
- Complessità: 1020
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 5
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 11.5
- Superficie polare topologica: 195
Proprietà sperimentali
- Densità: 1.12
- Punto di ebollizione: °Cat760mmHg
- Punto di infiammabilità: °C
- Indice di rifrazione: 1.512
Sulfonoglycolipid Letteratura correlata
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
-
Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
109430-50-4 (Sulfonoglycolipid) Prodotti correlati
- 2172095-16-6(2-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methylcyclohexylformamido}ethoxy)acetic acid)
- 933754-42-8(Pyrazolo[1,5-a]pyrimidine-6-carbaldehyde)
- 851412-19-6(2-(1-benzyl-1H-indol-3-yl)sulfanyl-N-4-(trifluoromethoxy)phenylacetamide)
- 2680791-71-1(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}[2-nitro-4-(trifluoromethyl)phenyl]amino)propanoic acid)
- 2228404-86-0(2-{7-oxabicyclo2.2.1heptan-2-yloxy}ethan-1-amine)
- 39268-70-7(2-Pyrimidinamine, 5-(2-methylpropyl)- (9CI))
- 1234574-20-9(Phosphatidylinositol bis-4,5-phosphate, 1,2-dioctanoyl Na salt)
- 874806-07-2(N'-(furan-2-yl)methyl-N-{3-(4-methylbenzenesulfonyl)-1,3-oxazolidin-2-ylmethyl}ethanediamide)
- 924850-37-3(N-methyl-N-(1-{2-2-(prop-2-en-1-yl)phenoxyethyl}-1H-1,3-benzodiazol-2-yl)methylacetamide)
- 1804840-59-2(3-(Fluoromethyl)-5-iodo-6-(trifluoromethoxy)pyridine-2-acetic acid)
Fornitori consigliati
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti

atkchemica
Membro d'oro
CN Fornitore
Reagenti

Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
